molecular formula C6H3FINO2 B14072977 6-Fluoro-5-iodonicotinic acid

6-Fluoro-5-iodonicotinic acid

Cat. No.: B14072977
M. Wt: 267.00 g/mol
InChI Key: BCVGHMNXDFBILH-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodonicotinic acid is a heterocyclic organic compound that belongs to the class of fluorinated nicotinic acids This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where nicotinic acid is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent in the presence of a suitable solvent .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental safety standards .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-iodonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.

    Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones can be produced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodonicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-5-iodonicotinic acid stands out due to the combined presence of both fluorine and iodine atoms, which imparts unique electronic and steric properties. This dual halogenation enhances its reactivity and makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C6H3FINO2

Molecular Weight

267.00 g/mol

IUPAC Name

6-fluoro-5-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H3FINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)

InChI Key

BCVGHMNXDFBILH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)F)C(=O)O

Origin of Product

United States

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